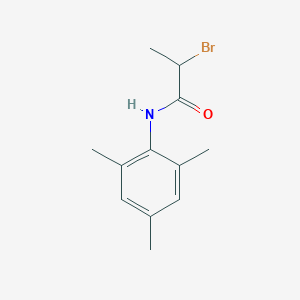

2-bromo-N-mesitylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-N-mesitylpropanamide is a biochemical compound with a molecular weight of 270.17 and a molecular formula of C12H16BrNO . It is used for proteomics research .

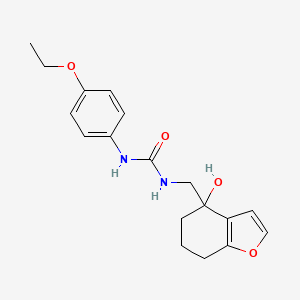

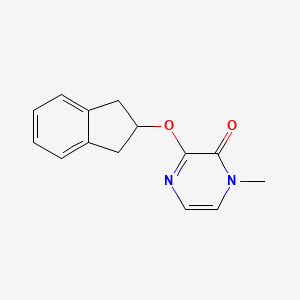

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC1=CC(=C(C(=C1)C)NC(=O)C©Br)C . This indicates that the compound contains a bromine atom attached to a carbon atom, which is part of a larger carbon chain.Scientific Research Applications

Aerodynamic Measurements and Volatilization Studies

- Application in Agriculture : Research on methyl bromide (MeBr), a compound related to 2-bromo-N-mesitylpropanamide, has been conducted to understand its volatilization from agricultural fields. Studies have shown that the volatilization rate is affected by various application techniques and environmental conditions, impacting its efficacy as a soil fumigant and its environmental footprint (Majewski et al., 1995).

Molecular and Chemical Analysis

- Investigation of Molecular Structures : Understanding the interaction of this compound with other compounds, such as in the reaction between mesitylene and bromine, has been explored. These studies provide insights into the catalytic properties and reaction mechanisms of such compounds (Williams et al., 1955).

- Steric Effects in Chemical Reactions : The effects of steric and electronic phenomena on the nucleophilic attack of bromide anions on various substrates, including compounds related to this compound, have been studied. These insights are crucial for understanding and predicting the outcomes of organic reactions (Yamada & Okawara, 1972).

Catalysis and Polymerization

- Homogeneous Catalysis : this compound and related compounds have been utilized in the development of new classes of ligands for homogeneous catalysis. Their application in catalysis, especially in C−C coupling reactions, has been a significant area of research, providing new avenues for chemical synthesis (César et al., 2002).

Environmental Impact and Soil Science

- Soil Fumigation and Microbial Impact : Studies on the impact of soil fumigants related to this compound on microbial populations and enzyme activities in soil have provided essential data on the ecological impact of these chemicals. This research is crucial for understanding the long-term effects of fumigants on soil health and microbial ecology (Stromberger et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Typically, a compound like 2-bromo-N-mesitylpropanamide would interact with specific proteins or enzymes in the body. These could be receptors on the surface of cells or enzymes involved in critical biochemical pathways. The exact targets would depend on the specific structure and properties of the compound .

Mode of Action

Once the compound binds to its target, it can either activate or inhibit the function of the target. This depends on whether the compound is an agonist (activator) or antagonist (inhibitor) of the target .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can affect its pharmacokinetics .

Result of Action

The ultimate effect of the compound would depend on the functions of the targets and pathways it affects. This could range from changes in cell behavior to alterations in whole-body physiology .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound .

Biochemical Analysis

Biochemical Properties

2-Bromo-N-mesitylpropanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it can participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with various cell types, leading to changes in cellular behavior and function . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to participate in free radical reactions and nucleophilic substitutions is central to its mechanism of action . These molecular interactions are critical for understanding how the compound influences biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications

properties

IUPAC Name |

2-bromo-N-(2,4,6-trimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUNDKIYLSGFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)

![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)

![2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol](/img/structure/B2638132.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)